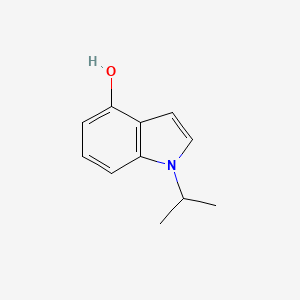

1-Isopropyl-1h-indol-4-ol

Description

Context within Indole (B1671886) Chemistry and Heterocyclic Compounds

1-Isopropyl-1H-indol-4-ol belongs to the vast and structurally diverse class of organic molecules known as heterocyclic compounds. These are cyclic compounds containing at least one atom other than carbon within their ring structure. openaccessjournals.comlongdom.org Heterocyclic compounds are fundamental building blocks in organic chemistry and are integral to numerous biological processes. openaccessjournals.comnumberanalytics.com

The core of this compound is the indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. sci-hub.se This indole nucleus is a common feature in many natural and synthetic compounds with significant biological activities. sci-hub.sebohrium.com The unique electronic properties conferred by the heteroatom, in this case, nitrogen, give indole derivatives distinct reactivity and physicochemical characteristics. openaccessjournals.com

Academic Significance of the Indole Scaffold in Contemporary Chemical Research

The indole scaffold is often described as a "privileged scaffold" in medicinal chemistry, owing to its recurrence in a multitude of biologically active compounds. sci-hub.semdpi.com Its versatile structure allows for modifications at various positions, leading to a wide array of derivatives with diverse pharmacological properties. sci-hub.se

Key Research Areas:

Drug Discovery: Indole derivatives are central to the development of new therapeutic agents across various disease areas, including cancer, inflammatory disorders, and infectious diseases. mdpi.comnih.gov For instance, well-known drugs like the anti-inflammatory indomethacin (B1671933) and the anti-cancer vinca (B1221190) alkaloids are built upon an indole framework. mdpi.com

Material Science: The applications of heterocyclic compounds, including indoles, extend to material science, where they are utilized in the development of organic electronics, conducting polymers, and functional dyes. openaccessjournals.comnumberanalytics.com

Agrochemicals: Many synthetic heterocyclic compounds serve as the active ingredients in pesticides, herbicides, and fungicides. numberanalytics.com

The ability of the indole nucleus to interact with various biological targets, such as receptors and enzymes, makes it a highly valuable framework for designing novel molecules with specific biological functions. mdpi.comresearchgate.net

Rationale for Dedicated Research on this compound and its Chemical Analogues

Dedicated research into this compound and its analogues is driven by the quest to understand how specific structural modifications to the indole core influence its chemical and biological properties. The "1-isopropyl" and "4-ol" substitutions are key features that differentiate this compound from other indole derivatives.

The substitution at the 1-position of the indole ring, in this case with an isopropyl group, is a common strategy in medicinal chemistry to modulate the molecule's properties. Similarly, the hydroxyl group at the 4-position can significantly impact the compound's polarity and its potential to form hydrogen bonds, which are crucial for biological interactions. iucr.org

The study of analogues, such as those with different alkyl groups or substitutions at other positions on the indole ring, allows researchers to establish structure-activity relationships (SAR). sci-hub.se This involves systematically altering the molecular structure to observe the resulting changes in activity, providing valuable insights for the rational design of new compounds with enhanced or more specific effects. For example, the related compound pindolol, which has a (2-hydroxy-3-isopropylamino)propyl ether group at the 4-position, is a known beta-adrenergic antagonist. nih.govuc.pt Another analogue, O-4310 (1-isopropyl-6-fluoropsilocin), is a serotonin (B10506) receptor agonist. wikipedia.org

Table of Chemical Properties for this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 627502-14-1 | C11H13NO | 175.23 |

| Pindolol | 13523-86-9 | C14H20N2O2 | 248.32 |

| 3-(4-Fluorophenyl)-1-isopropyl-1H-indole | 93957-49-4 | C17H16FN | 253.31 |

| 3-[2-(Diisopropylamino)ethyl]-1H-indol-4-ol | 63065-90-7 | C16H25ClN2O | 260.375 |

Note: The data in this table is compiled from publicly available chemical databases and research articles. nih.govbldpharm.comambeed.comchemsrc.com

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylindol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(2)12-7-6-9-10(12)4-3-5-11(9)13/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYIXZFGEJJDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CC2=C1C=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the 1 Isopropyl 1h Indol 4 Ol Core and Derivatives

Established Synthetic Pathways for Indole (B1671886) Nucleus Formation

The construction of the indole scaffold is a well-established area of organic synthesis, with several named reactions being central to its formation.

Fischer Indole Synthesis and Mechanistic Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the preparation of substituted indoles. testbook.comthermofisher.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. testbook.comwikipedia.org The versatility of the Fischer synthesis allows for the preparation of a wide array of substituted indoles by varying the starting arylhydrazine and carbonyl compound. testbook.comepo.org For instance, the reaction of a phenylhydrazine (B124118) with a suitable ketone under acidic conditions can be employed to form the indole core. smolecule.com

The mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Subsequent protonation is followed by a google.comgoogle.com-sigmatropic rearrangement, leading to a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole structure. wikipedia.org

Modern adaptations of the Fischer indole synthesis have been developed to improve yields and expand the substrate scope. These can include one-pot procedures where the arylhydrazone is not isolated, and the use of various Lewis and Brønsted acids as catalysts, such as zinc chloride, aluminum chloride, hydrochloric acid, and polyphosphoric acid. testbook.comthermofisher.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

| Reactants | Arylhydrazine and an aldehyde or ketone. testbook.comwikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids). testbook.com |

| Key Intermediate | Arylhydrazone, which isomerizes to an enamine. wikipedia.org |

| Mechanism | Involves a google.comgoogle.com-sigmatropic rearrangement. wikipedia.org |

| Product | Substituted indole. testbook.com |

| Versatility | Wide range of substituents can be introduced by varying the starting materials. testbook.comepo.org |

Bischler–Napieralski-Type Cyclization and Related Indole Forming Reactions

The Bischler–Napieralski reaction is another classical method used for the synthesis of nitrogen-containing heterocyclic compounds, primarily 3,4-dihydroisoquinolines, through the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.orgwikipedia.org While not a direct method for indole synthesis, variations and related cyclization strategies can be employed to construct the indole nucleus.

Recent research has explored Bischler–Napieralski-type cyclizations under milder conditions. For example, the use of triphosgene (B27547) in the cyclization of N-protected tryptamines can lead to the formation of β-carbolines, which are indole-containing structures. clockss.org Furthermore, interrupted Bischler–Napieralski reactions have been developed to generate complex spiroindoline scaffolds, which are valuable precursors for various indole alkaloids. rsc.orgnih.gov These modern adaptations demonstrate the continued evolution of classical reactions to access complex molecular architectures.

Palladium-Catalyzed Cyclization Approaches (e.g., Larock Indole Synthesis)

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency and regioselectivity. The Larock indole synthesis, a type of palladium-catalyzed heteroannulation, is a notable example. nih.govpcbiochemres.com This reaction typically involves the coupling of an ortho-iodoaniline with a disubstituted alkyne in the presence of a palladium catalyst to form 2,3-disubstituted indoles. nih.gov

This methodology has been successfully applied to the synthesis of various indole derivatives, including those with oxygen-bearing substituents. chemicalbook.com For instance, the palladium-catalyzed cyclization of ortho-iodoanilines with (trimethylsilyl)acetylene, followed by cyclization, has been used to produce 4-hydroxyindoles. chemicalbook.com Another variation involves the palladium-catalyzed cyclization of ortho-vinylanilines. chemicalbook.com The versatility of palladium catalysis allows for the construction of the indole core with a wide range of functional groups, making it a valuable strategy for the synthesis of complex molecules like 1-isopropyl-1H-indol-4-ol. mdma.ch

Targeted Functionalization and Substituent Introduction

Once the indole nucleus is formed, the next critical steps involve the specific introduction of the isopropyl group at the N-1 position and the hydroxyl group at the C-4 position.

Regioselective Introduction of the Isopropyl Group at N-1

The introduction of an isopropyl group at the nitrogen atom (N-1) of the indole ring can be achieved through several alkylation methods. A common approach is the N-alkylation of a pre-formed indole with an isopropyl halide, such as isopropyl chloride or bromide, often in the presence of a base. For instance, the reaction of 4-methoxyindole (B31235) with an arylmethyl halide in the presence of sodium hydride in dimethylformamide can yield the N-alkylated product. google.com

Alternatively, catalytic methods have been developed for the regioselective N-alkylation of indoles. A platinum-loaded HBEA zeolite has been shown to be an effective heterogeneous catalyst for the N-alkylation of indoles with primary alcohols, operating under additive-free conditions through a "borrowing-hydrogen" mechanism. rsc.orgrsc.org While this has been demonstrated with primary alcohols, similar principles could be adapted for secondary alcohols like isopropanol (B130326).

Table 2: Methods for N-1 Isopropylation of Indoles

| Method | Reagents and Conditions | Reference |

| N-Alkylation with Isopropyl Halide | Isopropyl halide (e.g., chloride, bromide), base (e.g., NaH), solvent (e.g., DMF). | google.com |

| Catalytic N-Alkylation with Alcohol | Isopropanol, Pt/HBEA catalyst, heat. | rsc.orgrsc.org |

| Friedel-Crafts Alkylation | Isopropyl chloride, Lewis acid catalyst (e.g., AlCl₃). |

Selective Hydroxylation at the C-4 Position of the Indole Ring

The regioselective introduction of a hydroxyl group at the C-4 position of the indole ring is a challenging transformation due to the inherent reactivity of the indole nucleus, where other positions are often more susceptible to electrophilic attack. nih.gov However, several strategies have been developed to achieve this specific functionalization.

One approach involves the synthesis of 4-hydroxyindoles from cyclohexane-1,3-dione. google.comoup.com In a patented method, 1,3-cyclohexanedione (B196179) is reacted with 2-aminoethanol to form an enamine, which is then converted to 4-hydroxyindole (B18505) in the presence of a metal catalyst with dehydrogenation activity, such as palladium on carbon. google.com

Another strategy involves the use of directing groups to control the regioselectivity of C-H functionalization. For example, a pivaloyl group at the C-3 position of indole can direct arylation to the C-4 and C-5 positions. acs.orgresearchgate.net More recently, a transition-metal-free approach using boron-mediated C-H hydroxylation has been developed, allowing for the synthesis of C-4 hydroxylated indoles under mild conditions. acs.org This involves the installation of a pivaloyl group at the N-1 or C-3 position to direct borylation and subsequent hydroxylation to the C-4 position. acs.org

Furthermore, gold-catalyzed cyclization of specifically designed pyrrole (B145914) derivatives has been shown to be an efficient route to 4-hydroxyindoles. nih.gov This method involves the benzannulation of 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols to regioselectively form the 4-hydroxyindole scaffold. nih.gov

Advanced Synthetic Techniques

To meet the growing demand for complex and stereochemically pure indole derivatives, a range of advanced synthetic techniques have been developed. These methods offer improved efficiency, selectivity, and access to chiral molecules.

Enantioselective Synthesis Approaches for Chiral Indole Derivatives

The development of enantioselective methods for the synthesis of chiral indole derivatives is of paramount importance, as different enantiomers of a molecule often exhibit distinct biological activities. Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of asymmetric transformations involving indoles. mdpi.comsnnu.edu.cnnih.govresearchgate.netresearchgate.netbeilstein-journals.org

One notable application of CPAs is in the enantioselective Friedel-Crafts alkylation of hydroxyindoles. For example, the catalytic asymmetric Friedel-Crafts reaction of 4-hydroxyindole at the C-5 position has been achieved using a CPA catalyst. mdpi.com Furthermore, cinchona-derived squaramide organocatalysts have been successfully used for the asymmetric Friedel-Crafts reaction of hydroxyindoles with isatin-derived ketimines, allowing for regioselective and enantioselective functionalization. mdpi.com

Enzymatic methods also provide a powerful avenue for accessing enantiopure indole derivatives. Lipases, for instance, are widely used for the kinetic resolution of racemic intermediates. mdpi.com In the context of pindolol, a β-blocker structurally related to this compound, the racemic building block 1-((1H-indol-4-yl)oxy)-3-chloropropan-2-ol was produced, and its enantiomers were resolved using lipase-catalyzed transesterification. mdpi.com Specifically, the (R)-enantiomer of the chlorohydrin was obtained with 92% enantiomeric excess (ee). mdpi.com

The table below highlights selected enantioselective methods applicable to the synthesis of chiral 4-hydroxyindole derivatives.

| Method | Catalyst/Enzyme | Reaction Type | Key Features | Reference(s) |

| Organocatalysis | Chiral Phosphoric Acid (CPA) | Friedel-Crafts Alkylation | Asymmetric functionalization of the indole ring. | mdpi.comsnnu.edu.cnnih.govresearchgate.netresearchgate.netbeilstein-journals.org |

| Organocatalysis | Cinchona-derived Squaramide | Friedel-Crafts Alkylation | Enantioselective reaction with isatin (B1672199) derivatives. | mdpi.com |

| Biocatalysis | Lipase (e.g., Candida antarctica Lipase B) | Kinetic Resolution | Separation of enantiomers of key intermediates. | mdpi.com |

One-Pot and Telescoped Reaction Sequences in Indole Synthesis

One-pot and telescoped reactions, where multiple synthetic steps are performed in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. sci-hub.sersc.org These strategies are increasingly being applied to the synthesis of complex heterocyclic molecules like indoles. google.comrsc.orgnih.govnih.gov

A notable example is the telescoped synthesis of a 3-(2-(pyrrolidin-1-yl)ethyl)-1H-indol-4-ol derivative. google.com This multi-step sequence can be carried out without the isolation of any intermediates, demonstrating the power of this approach for constructing functionalized 4-hydroxyindoles. google.com The process may involve the oxidation of an indole propyl diol to an indoleacetaldehyde, followed by reductive amination to form a tryptamine (B22526), and subsequent deprotection to yield the final product. google.com

One-pot syntheses of indole-pyrrole hybrids have also been developed through a formal [3+2] cycloaddition of 3-cyanoacetyl indoles with 1,2-diaza-1,3-dienes. rsc.org While not directly applied to this compound, this methodology showcases the potential of one-pot strategies for rapidly building molecular complexity around the indole core.

Biocatalytic and Microbial Transformation Methods for Indole Derivatization

Biocatalysis and microbial transformations represent a green and highly selective alternative to traditional chemical methods for the derivatization of indoles. uni-graz.at Enzymes, such as cytochrome P450 monooxygenases, and whole-cell systems can catalyze a wide range of reactions, including hydroxylations, with remarkable regio- and stereoselectivity. sci-hub.seasm.orggoogle.commdpi.comeagri.org

The hydroxylation of the indole ring at various positions can be achieved using engineered P450 enzymes. asm.org For example, variants of toluene-4-monooxygenase have been shown to oxidize indole to produce a mixture of hydroxyindoles, including 4-hydroxyindole. asm.org The regioselectivity of these enzymes can often be altered through protein engineering.

Microbial transformations offer a powerful tool for modifying indole derivatives. For instance, the enzymatic conversion of indole derivatives to tryptophan derivatives, followed by decarboxylation, can produce various tryptamines in a coupled enzymatic process. google.com The fungus Aspergillus terreus contains a self-sufficient cytochrome P450 monooxygenase, CYP505E3, which catalyzes the regioselective in-chain hydroxylation of various substrates and could potentially be engineered for the hydroxylation of N-substituted indoles. acs.org Furthermore, hydrolase enzymes, including lipases and esterases, can be used for the preparation of hydroxyindoles from their corresponding esters. google.com

The table below provides an overview of biocatalytic and microbial methods for indole derivatization.

| Method | Biocatalyst | Reaction Type | Key Features | Reference(s) |

| Enzymatic Hydroxylation | Toluene-4-monooxygenase variants | Hydroxylation | Can produce 4-hydroxyindole from indole. | asm.org |

| Coupled Enzymatic Reaction | Tryptophan synthase, Decarboxylase | Tryptamine synthesis | Converts indole derivatives to tryptamines. | google.com |

| Enzymatic Hydrolysis | Hydrolases (Lipases, Esterases) | Ester cleavage | Preparation of hydroxyindoles from ester precursors. | google.com |

| Fungal Biotransformation | Aspergillus terreus (CYP505E3) | Hydroxylation | Potential for regioselective hydroxylation. | acs.org |

Spectroscopic Analysis of this compound Remains Elusive

A comprehensive search for detailed spectroscopic data for the chemical compound this compound has yielded no specific experimental results for its nuclear magnetic resonance (NMR) or vibrational spectra. Despite extensive queries of scientific databases, published literature on the advanced spectroscopic and structural characterization of this particular molecule, including its 1H and 13C NMR, two-dimensional NMR, Fourier Transform Infrared (FT-IR), and Raman spectra, is not currently available.

The inquiry sought to provide a thorough and scientifically accurate article based on a detailed outline, focusing exclusively on the spectroscopic properties of this compound. The intended article was to include in-depth analysis of chemical shifts, coupling constants, and structural connectivity derived from various NMR techniques, as well as functional group identification and molecular vibration analysis from FT-IR and Raman spectroscopy.

While information exists for structurally related indole derivatives, such as the pharmaceutical agent Pindolol, which is a derivative of 1H-indol-4-ol, and other N-isopropyl substituted indoles, this information is not directly applicable to this compound. vulcanchem.comrsc.orgiucr.orggoogle.comscirp.orgnih.govthieme-connect.comhmdb.cabldpharm.comnih.govuc.ptrsc.orgbldpharm.commzcloud.orgrsc.orgsnu.ac.krnih.govnist.govresearchgate.netdocbrown.infoacs.orgresearchgate.netspectrabase.comthermofisher.comresearchgate.netbldpharm.combldpharm.comnih.govresearchgate.net The precise substitution pattern of the isopropyl group at the N1 position and the hydroxyl group at the C4 position of the indole ring creates a unique chemical environment. The spectroscopic data for this specific arrangement is essential for an accurate and authoritative analysis as requested.

Without access to primary or validated secondary spectroscopic data for this compound, the generation of the specified article with detailed data tables and research findings is not possible at this time. The scientific integrity of such an article relies on the availability of verifiable experimental data, which appears to be absent from the public domain for this particular compound. Further experimental research would be required to produce the necessary spectroscopic information for a complete structural characterization.

Advanced Spectroscopic and Structural Characterization of 1 Isopropyl 1h Indol 4 Ol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique utilized for determining the mass-to-charge ratio of ions, thereby enabling the elucidation of molecular weight and elemental composition, as well as providing insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of a compound's molecular formula by providing highly accurate mass measurements. researchgate.net For 1-Isopropyl-1H-indol-4-ol, HRMS analysis would yield a precise mass measurement of the molecular ion, allowing for the confirmation of its elemental composition as C₁₁H₁₃NO. This technique is particularly valuable in distinguishing between isomers and compounds with the same nominal mass. The high accuracy of HRMS helps to eliminate ambiguity and confirm the identity of the synthesized or isolated compound. researchgate.netsquarespace.com

| Parameter | Value |

| Molecular Formula | C₁₁H₁₃NO |

| Exact Mass | 175.0997 |

| Monoisotopic Mass | 175.0997 |

| Nominal Mass | 175 |

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Fragmentation Pathway Analysis for Structural Insights

Electron ionization mass spectrometry (EI-MS) provides detailed structural information through the analysis of fragmentation patterns. The fragmentation of this compound is expected to follow characteristic pathways for indole (B1671886) derivatives and compounds containing isopropyl and hydroxyl groups.

Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): A common fragmentation for isopropyl groups, leading to a stable secondary carbocation. This would result in a fragment ion at m/z 160.

Loss of the entire isopropyl group (-C₃H₇): Cleavage of the bond between the nitrogen and the isopropyl group would generate a significant peak at m/z 132.

α-Cleavage: Fragmentation of the C-C bond adjacent to the nitrogen atom in the indole ring is a characteristic process for amines. miamioh.edu

McLafferty Rearrangement: If applicable, this rearrangement could lead to the formation of specific fragment ions. libretexts.org

Loss of water (-H₂O): From the hydroxyl group, particularly under thermal conditions in the ion source.

The analysis of these fragment ions and their relative abundances allows for the reconstruction of the molecule's structure, confirming the connectivity of the isopropyl group at the N1 position and the hydroxyl group at the C4 position of the indole ring. libretexts.orgmsu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. azooptics.com The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the indole chromophore. shu.ac.uklibretexts.org

The indole ring system, being an aromatic heterocycle, exhibits strong UV absorption. The presence of the hydroxyl group (an auxochrome) on the benzene (B151609) portion of the indole ring is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. shu.ac.uk The isopropyl group, being an alkyl substituent, generally has a minor effect on the absorption wavelength.

The spectrum would typically show a strong absorption band in the range of 220-230 nm and another characteristic band around 270-290 nm. libretexts.org These absorptions are attributed to the π→π* transitions within the conjugated system of the indole ring. libretexts.org A weaker absorption band, possibly resulting from an n→π* transition of the non-bonding electrons on the nitrogen and oxygen atoms, might be observed at longer wavelengths. azooptics.comshu.ac.uk The specific λmax values are sensitive to the solvent used due to solute-solvent interactions. shu.ac.uk

| Transition Type | Approximate Wavelength (λmax) | Chromophore |

| π→π | 220-230 nm | Indole Ring |

| π→π | 270-290 nm | Indole Ring |

| n→π* | > 300 nm (weak) | N/O non-bonding electrons |

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy.

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. uol.de

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Structure and Absolute Configuration

By obtaining suitable single crystals of this compound, single-crystal X-ray diffraction analysis can provide precise atomic coordinates. rsc.orgbruker.com This allows for the direct visualization of the molecule's three-dimensional structure, including bond lengths, bond angles, and torsion angles. For chiral molecules, this technique can also be used to determine the absolute configuration. The planarity of the indole ring and the orientation of the isopropyl and hydroxyl groups relative to the ring can be accurately determined. scirp.orgnih.gov The data obtained from X-ray diffraction serves as the ultimate proof of the compound's structure.

Theoretical and Computational Chemistry Studies on 1 Isopropyl 1h Indol 4 Ol

Quantum Mechanical Approaches

Quantum mechanical methods are fundamental to understanding the electronic properties of molecules from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. dergipark.org.tr It is favored for its balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like indole (B1671886) derivatives. dergipark.org.trresearchgate.net DFT calculations focus on the electron density to determine the ground-state properties of a system.

For 1-Isopropyl-1H-indol-4-ol, DFT calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d) or larger to obtain optimized molecular geometry. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a larger gap suggests lower reactivity. researchgate.net

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which is critical for predicting how the molecule will interact with other chemical species. researchgate.net Reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. wikipedia.org Studies on similar indole derivatives show that substituents on the indole ring significantly influence these electronic properties. google.comiucr.org For instance, the introduction of an isopropyl group at the N1 position and a hydroxyl group at the C4 position would alter the electron density distribution across the indole ring system compared to the parent indole molecule.

Table 1: Illustrative DFT-Calculated Electronic Properties for Indole Derivatives This table presents typical data ranges for indole derivatives to illustrate the expected results for this compound, as specific data is not available.

| Property | Typical Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.0 to -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. researchgate.net |

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory) for Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP) perturbation theory, are another class of quantum chemical calculations based on first principles without using experimental data. scirp.org HF theory provides a foundational approximation by considering each electron in the mean field of all other electrons, but it neglects electron correlation. MP theories, particularly second-order Møller-Plesset perturbation theory (MP2), are post-Hartree-Fock methods that add corrections to account for electron correlation, generally leading to more accurate results. researchgate.net

These methods are often used for geometry optimization and calculating electronic properties. researchgate.netacs.org For indole derivatives, HF and MP2 calculations can provide benchmark data to compare against DFT results. researchgate.net For example, a conformational analysis of a related molecule, pindolol, utilized HF, DFT, and MP2 methods to determine the relative energies of different conformers. researchgate.net Such studies help in understanding the intrinsic stability of different molecular shapes. While computationally more demanding than DFT, ab initio methods like MP2 are valuable for obtaining highly accurate electronic properties and for systems where DFT functionals may not be reliable.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Spectra

To investigate the properties of a molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. acs.org It is an extension of DFT that can predict electronic transition energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. medkoo.com

For this compound, TD-DFT calculations would be used to simulate its electronic absorption spectrum. scbt.com These simulations can predict the wavelength of maximum absorption (λmax) and the oscillator strengths of various electronic transitions. The calculations are typically performed using functionals like B3LYP or long-range corrected functionals such as CAM-B3LYP, which often provide more accurate descriptions of charge-transfer excited states. By analyzing the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO), researchers can characterize them as π→π* or n→π* transitions, providing insight into the nature of the molecule's photophysical behavior. scbt.com

Molecular Modeling and Simulation

While quantum mechanics focuses on electronic structure, molecular modeling and simulation techniques are used to study the physical movements and interactions of atoms and molecules over time.

Conformational Analysis and Energy Landscapes

This compound has several rotatable bonds, meaning it can exist in different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.net The key rotatable bonds in this molecule are the one connecting the isopropyl group to the indole nitrogen and the C4-O bond of the hydroxyl group.

Computational methods like DFT and ab initio calculations can be used to perform a systematic scan of the potential energy surface by rotating these bonds. researchgate.net This process generates a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. The minima on this landscape correspond to stable, low-energy conformers. Studies on similar molecules, such as pindolol, have shown that the most stable conformers are often those that minimize steric hindrance between different parts of the molecule. researchgate.net For this compound, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the π-electron cloud of the indole ring, or with the nitrogen atom, could also play a role in stabilizing certain conformations.

Table 2: Potential Rotational Dihedrals for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(9)-N(1)-CH(isopropyl)-C(methyl) | Rotation of the isopropyl group relative to the indole plane. | Determines the orientation of the isopropyl methyl groups, affecting steric interactions. |

| C(3)-C(4)-O-H | Rotation of the hydroxyl hydrogen. | Influences potential for intramolecular hydrogen bonding. |

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its movements, conformational changes, and interactions with its environment (e.g., a solvent). In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are solved iteratively to track the trajectory of all atoms over time.

An MD simulation of this compound, likely in a solvent like water or ethanol (B145695), would reveal its dynamic behavior. It would show how the molecule flexes and how the isopropyl group rotates at a given temperature. Furthermore, it would provide detailed information on the hydrogen bonding patterns between the molecule's hydroxyl group and the surrounding solvent molecules. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, which is often a precursor to studying its interaction with biological targets like proteins. Analysis of the MD trajectory can yield properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to characterize the solvation shell.

Analysis of Bonding and Electronic Properties

The electronic nature of the indole scaffold is significantly influenced by substituents. For this compound, the electron-donating isopropyl group at the N1 position and the hydroxyl group at the C4 position dictate its bonding and electronic characteristics. Computational methods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) mapping are crucial for understanding these features.

Natural Bond Orbital (NBO) Analysisnih.gov

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure, detailing charge distribution, hybridization, and intramolecular delocalization effects. uni-muenchen.dematerialsciencejournal.org It examines interactions between filled (donor) and vacant (acceptor) orbitals to quantify their energetic significance through second-order perturbation theory. uni-muenchen.de This analysis is instrumental in understanding molecular stability arising from hyperconjugative interactions. materialsciencejournal.orgresearchgate.net

A representative table of theoretical NBO analysis data, based on values for analogous structures, is presented below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) O | π* (C4-C5) | ~20-40 | Lone Pair → π* (Resonance) |

| LP (1) N | π* (C2-C3) | ~40-60 | Lone Pair → π* (Resonance) |

| π (C5-C6) | π* (C4-C9) | ~15-25 | π → π* (Conjugation) |

| σ (C-H)isopropyl | σ* (N-C)isopropyl | ~2-5 | σ → σ* (Hyperconjugation) |

Molecular Electrostatic Potential (MEP) Mappinguni-muenchen.de

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically using a color scale: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. researchgate.netwolfram.com

In the case of this compound, the MEP map would be significantly influenced by the electronegative oxygen and nitrogen atoms and the hydroxyl proton. It is predicted that the most negative region (red) would be concentrated around the oxygen atom of the C4-hydroxyl group, due to its high electron density and lone pairs. This site represents the primary center for electrophilic attack and hydrogen bond acceptance. researchgate.nettsijournals.com Conversely, the most positive regions (blue) would be located around the hydrogen atom of the hydroxyl group and, to a lesser extent, the aromatic protons. These sites are susceptible to nucleophilic attack and act as hydrogen bond donors. The rest of the carbon framework, including the isopropyl group, would likely show a neutral (green) or slightly positive potential. Such patterns are consistently observed in computational studies of other hydroxy-substituted heterocyclic compounds. researchgate.nettsijournals.com

Computational Studies of Reaction Mechanisms and Kineticsmdpi.com

Computational chemistry provides powerful tools for elucidating reaction mechanisms and predicting kinetic parameters, often without the need for direct experimental data. openaccessjournals.comcecam.org Methods based on Density Functional Theory (DFT) can be used to locate reactants, products, intermediates, and, most importantly, transition state structures on the potential energy surface. By calculating the energy differences between these states, reaction pathways and activation energies can be determined, offering insights into the feasibility and rate of a chemical reaction. copernicus.orgrsc.org

For this compound, while specific kinetic studies are not documented, computational methods could be applied to explore several plausible reactions:

These theoretical studies would provide valuable predictions about the chemical behavior of this compound, guiding future synthetic and experimental work. openaccessjournals.comupi.edu

Theoretical Prediction of Spectroscopic Parametersmdpi.combeilstein-journals.org

Quantum chemical calculations, particularly using DFT, are widely employed for the prediction of spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. schrodinger.com These theoretical predictions are highly valuable for structural elucidation and for corroborating experimental data. rsc.orgnih.gov Modern machine learning algorithms can also provide highly accurate predictions of NMR spectra based on large datasets of known compounds. nih.gov

For this compound, theoretical calculations would yield predictable spectral data:

The table below provides hypothetical, yet representative, predicted spectroscopic data for the compound.

| Spectroscopy Type | Signal/Band | Predicted Value | Assignment |

|---|---|---|---|

| 1H NMR | δ (ppm) | ~1.5 | -CH(CH3)2 (doublet, 6H) |

| δ (ppm) | ~4.7 | -CH(CH3)2 (septet, 1H) | |

| δ (ppm) | ~6.5-7.2 | Aromatic Protons (multiplets, 5H) | |

| δ (ppm) | ~8.5 | -OH (broad singlet, 1H) | |

| 13C NMR | δ (ppm) | ~22 | -CH(CH3)2 |

| δ (ppm) | ~48 | -CH(CH3)2 | |

| δ (ppm) | ~100-140 | Aromatic and Pyrrole Carbons | |

| δ (ppm) | ~150 | C-OH | |

| IR | ν (cm-1) | ~3350 | O-H stretch |

| ν (cm-1) | ~2970 | Aliphatic C-H stretch | |

| ν (cm-1) | ~1580, 1470 | Aromatic C=C stretch |

In Silico Molecular Docking and Receptor Interaction Predictionchemaxon.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. nih.govimrpress.com It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-receptor interaction. mdpi.comjbcpm.com

The 4-hydroxyindole (B18505) scaffold is a key feature in many biologically active compounds, including ligands for serotonin (B10506) receptors (e.g., 5-HT1A, 5-HT2A). nih.govmdpi.com Pindolol, for example, is a known β-blocker and 5-HT1A antagonist that contains a 1-(1H-indol-4-yloxy)propan-2-ol structure, highlighting the relevance of the 4-oxygenated indole moiety. researchgate.net Given this precedent, this compound is a plausible candidate for interaction with such receptors.

A molecular docking study of this compound into a serotonin receptor like 5-HT1A would likely predict the following key interactions: nih.gov

These interactions would anchor the ligand in the binding site, and the calculated binding affinity (docking score) would provide an estimate of its potential biological activity.

1A| Parameter | Predicted Outcome | Interacting Moiety | Receptor Residues (Example) |

|---|---|---|---|

| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Entire Molecule | Overall Active Site |

| Hydrogen Bond | Yes (Donor/Acceptor) | 4-Hydroxyl group | Asp, Ser, Thr nih.govmdpi.com |

| Hydrophobic Interaction | Yes | Isopropyl group, Benzene ring | Val, Leu, Ile |

| π-π Stacking | Possible | Indole ring | Trp, Phe, Tyr mdpi.com |

Advanced Analytical Methodologies for 1 Isopropyl 1h Indol 4 Ol in Complex Matrices

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 1-Isopropyl-1H-indol-4-ol, offering high resolution and sensitivity. The development of robust HPLC methods is essential for separating the target compound from impurities and other matrix components.

Reversed-Phase HPLC (RP-HPLC) Optimization for Separation and Purity Profiling

Reversed-phase HPLC (RP-HPLC) is a widely used technique for the purity profiling of pharmaceutical compounds. chromatographyonline.com The optimization of RP-HPLC methods for this compound involves a systematic approach to achieve the desired separation. Key parameters that are often optimized include the stationary phase, mobile phase composition, pH, and temperature.

The selection of an appropriate stationary phase, typically a C18 or C8 column, is the first step and significantly influences the selectivity of the separation. chromatographyonline.com To achieve optimal separation of this compound from its process-related impurities and potential degradation products, a multi-faceted approach to method development is often employed. This can involve screening a variety of columns with different selectivities. chromatographyonline.com

The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then fine-tuned. The pH of the aqueous phase can dramatically affect the retention and peak shape of ionizable compounds. For indole (B1671886) derivatives, acidic mobile phases are often employed to ensure good peak shape and resolution. mdpi.com Gradient elution, where the concentration of the organic modifier is changed over time, is frequently necessary to resolve complex mixtures containing both polar and non-polar impurities. jfda-online.com

A systematic approach to optimization might involve a Design of Experiments (DoE) to efficiently explore the effects of multiple parameters and their interactions on the separation. This allows for the identification of a robust operating region where the method is insensitive to small variations in analytical conditions. acs.org

Table 1: Example of RP-HPLC Method Parameters for Indole Derivatives

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 30 °C |

This table represents a typical starting point for method development and would require specific optimization for this compound.

Chiral HPLC for Enantiomeric Purity Assessment

For chiral compounds like this compound, which may exist as enantiomers, assessing enantiomeric purity is critical as different enantiomers can exhibit distinct biological activities. chiralpedia.com Chiral HPLC is the predominant technique for this purpose. chiralpedia.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The development of a chiral HPLC method involves screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. researchgate.netresearchgate.net The choice of mobile phase, which can be run in either normal-phase, reversed-phase, or polar organic mode, is also crucial for achieving enantioseparation. sigmaaldrich.com For instance, a mobile phase consisting of n-hexane and an alcohol like ethanol (B145695) or isopropanol (B130326) is common in normal-phase chiral chromatography. jfda-online.com

The resolution between the enantiomeric peaks is a key performance indicator of the method's success. researchgate.net Method validation for enantiomeric purity assessment includes determining the limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer. researchgate.net

Table 2: Typical Chiral HPLC Method Parameters

| Parameter | Condition |

| Column | Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

This table provides an illustrative example; the optimal conditions would be specific to this compound.

Coupling with Mass Spectrometry (LC-MS) for Identification and Quantification

Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for both the identification and quantification of this compound and its related substances. mdpi.com While UV detection provides quantitative information, MS detection offers structural information based on the mass-to-charge ratio (m/z) of the analytes. etamu.edu

For identification purposes, LC-MS can confirm the molecular weight of the main peak as this compound and help in the tentative identification of unknown impurity peaks by analyzing their mass spectra and fragmentation patterns. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further aiding in the elucidation of elemental compositions. thermofisher.com

For quantification, LC-MS can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, or in full scan mode to gather data on all ions within a specific mass range. thermofisher.com The development of a quantitative LC-MS method involves optimizing the ionization source parameters (e.g., electrospray ionization - ESI) and the mass analyzer settings to achieve the desired sensitivity and accuracy. mdpi.com Method validation according to ICH guidelines is crucial to ensure the reliability of the quantitative data. mdpi.com

Gas Chromatography (GC) and GC-MS Techniques

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. shimadzu.com For this compound, GC analysis would typically require derivatization of the polar hydroxyl and amine groups to increase volatility and improve peak shape.

The GC separation is performed on a capillary column coated with a stationary phase, and an inert carrier gas like helium or nitrogen is used as the mobile phase. etamu.edu The temperature of the GC oven is programmed to ramp up over time to facilitate the elution of compounds with different boiling points. thermofisher.com

Coupling GC with a mass spectrometer (GC-MS) provides a highly specific and sensitive analytical method. etamu.edu The mass spectrometer fragments the eluting compounds into characteristic ions, creating a mass spectrum that serves as a molecular fingerprint for identification. etamu.edu GC-MS can be used for the qualitative identification of impurities and for quantitative analysis, often using an internal standard for improved accuracy. fda.govnih.gov

Table 3: Potential GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium at 1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 300 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

This table outlines potential conditions that would need to be optimized for the specific derivative of this compound.

Development of Robust Analytical Procedures for Quality Control and Research

The development of robust analytical procedures is paramount for both quality control (QC) and research purposes. who.int A robust method is one that remains unaffected by small, deliberate variations in method parameters, ensuring its reliability and transferability between different laboratories and instruments. ich.org

The robustness of an analytical method is typically evaluated during the final stages of method development. This involves systematically varying parameters such as mobile phase composition (e.g., ±2% organic modifier), pH (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±10%). jfda-online.com The effect of these variations on critical method responses, such as retention time, resolution, and peak area, is then assessed. ich.org

For QC applications, the analytical procedure must be validated according to the guidelines of regulatory bodies like the International Council for Harmonisation (ICH). ich.org Validation demonstrates that the method is suitable for its intended purpose and includes the evaluation of parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. ich.org

In a research setting, while full validation may not always be necessary, a well-characterized and reliable analytical method is still essential for generating high-quality, reproducible data. The principles of method robustness and validation are therefore equally important.

Advanced Purification Techniques (e.g., Preparative Chromatography, Recrystallization)

For obtaining high-purity this compound for use as a reference standard or for further studies, advanced purification techniques are employed.

Preparative Chromatography: This technique is essentially a scaled-up version of analytical HPLC, designed to isolate and collect larger quantities of a specific compound. researchgate.net The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from its impurities. The development of a preparative method often starts with the optimization of an analytical separation, which is then scaled up by increasing the column diameter and adjusting the flow rate accordingly. nih.gov Fractions are collected as they elute from the column, and those containing the pure compound are combined.

Recrystallization: This is a classic purification technique for solid compounds. It involves dissolving the crude material in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. Multiple recrystallizations may be necessary to achieve the desired level of purity.

Other potential purification techniques that could be considered include solid-phase extraction (SPE) for sample cleanup and removal of interfering substances. greenpeace.to

Structure Activity Relationship Sar Studies and Chemical Biology Applications

Systematic Modification of the 1-Isopropyl-1H-indol-4-ol Scaffold

Systematic modifications of the this compound scaffold are crucial for understanding how changes in its chemical structure affect its biological activity. The indole (B1671886) core itself is a versatile platform, and substitutions at various positions can significantly alter the compound's properties. mdpi.com

Key areas for modification on the this compound scaffold include:

The Isopropyl Group at N-1: The size and nature of the substituent at the indole nitrogen can influence the molecule's interaction with biological targets. Studies on related indole structures have shown that varying the N-1 substituent from a small methyl group to a larger isopropyl or cycloheptyl group can significantly impact inhibitory potency against enzymes like EZH1 and EZH2. nih.gov For instance, in a series of indazole inhibitors, moving the isopropyl group from the N-1 to the N-2 position resulted in a more than 30-fold decrease in potency. nih.gov

The Hydroxyl Group at C-4: The position of the hydroxyl group on the indole ring is critical for its biological activity. In studies on hydroxyindoles as tyrosinase inhibitors, 6-hydroxyindole (B149900) and 7-hydroxyindole (B18039) were found to be potent inhibitors, while 5-hydroxyindole (B134679) was weaker, and 4-hydroxyindole (B18505) showed even less activity. nih.gov This highlights the importance of the hydroxyl group's specific location for molecular recognition. The hydroxyl group also serves as a handle for creating prodrugs, for example, by forming esters or phosphates. acs.orgnih.gov

The Benzene (B151609) Ring: Substitution on the benzene portion of the indole ring offers another avenue for modification. Introducing various substituents can modulate the electronic properties and steric profile of the molecule, potentially enhancing its binding affinity and selectivity for a target.

The C-2 and C-3 Positions: These positions on the pyrrole (B145914) ring are often targets for introducing diversity. For example, the synthesis of 2-amino-5-hydroxyindole derivatives demonstrated that introducing aryl or arylethylamino groups at the C-2 position was essential for their 5-lipoxygenase inhibitory activity. acs.org

A study on (E)-3-(3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl) acrylaldehyde, an intermediate for the drug fluvastatin, provides an example of a more complex modification of the 1-isopropyl-1H-indole scaffold, where substituents are added at both the C-2 and C-3 positions. scirp.org

Exploration of Substituent Effects on Molecular Recognition and Biological Interactions

The nature and position of substituents on the this compound core profoundly influence its interactions with biological macromolecules.

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent alters the electron density of the indole ring system. For example, an electron-donating group like an ethoxy group at the C-4 position increases the electron density of the aromatic system, which can affect its reactivity and biological interactions. Conversely, electron-withdrawing groups can also modulate activity. In the development of 1-hydroxyindole (B3061041) derivatives, a p-chloro group (a moderate electron-withdrawing substituent) on a phenyl ring at C-2 yielded the best results in certain reactions. arkat-usa.org

Steric Effects: The size and shape of substituents play a critical role in how a molecule fits into a binding pocket. In SAR studies of EZH2 inhibitors, bulky substituents like tert-butyl and cyclopentyl at certain positions were well-tolerated and resulted in potent inhibition, while smaller or larger groups led to decreased activity. nih.gov Similarly, for a series of azaindole inhibitors of Trypanosoma brucei, a bulky tert-butyl substituent was not well-tolerated, whereas smaller ethyl and propyl groups were more favorable. acs.org

Hydrogen Bonding: The hydroxyl group at the C-4 position can act as a hydrogen bond donor or acceptor, which is often a critical interaction for binding to a biological target. The ability to form these bonds can be modulated by the electronic effects of other substituents on the ring.

Interactive Table: Impact of Substituents on Biological Activity of Indole Analogs

| Compound/Analog Series | Substituent Modification | Effect on Biological Activity | Reference |

| EZH2/EZH1 Inhibitors | Varied N-1 alkyl group (methyl, isopropyl, cycloheptyl) | Isopropyl and other bulky groups showed high potency for EZH2. | nih.gov |

| Tyrosinase Inhibitors | Position of hydroxyl group (4-OH, 5-OH, 6-OH, 7-OH) | 6-OH and 7-OH were potent inhibitors; 4-OH was a weak inhibitor. | nih.gov |

| 5-Lipoxygenase Inhibitors | Aryl/arylethylamino group at C-2 of 5-hydroxyindole | Essential for inhibitory activity. | acs.org |

| T. brucei Inhibitors | Bulky tert-butyl vs. smaller alkyl groups at R¹ | Bulky group was not tolerated; smaller groups restored potency. | acs.org |

| Flavivirus Protease Inhibitors | Acetyl and isopropyl groups at 4-position of a phenyl ring | Reduced inhibitory activity compared to the parent compound. | nih.gov |

Investigation of the Indole Core as a Pharmacophore in Novel Chemical Entities

The indole ring is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a pharmacophore for a wide range of biological targets. nih.govmdpi.com A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity.

The indole scaffold is present in numerous natural products and FDA-approved drugs, highlighting its therapeutic versatility. mdpi.comnih.gov Its aromatic and heterocyclic nature allows it to participate in various non-covalent interactions with biological targets, including hydrogen bonding, pi-stacking, and hydrophobic interactions.

Researchers have extensively used the indole core to design novel chemical entities with diverse therapeutic applications, including:

Anticancer Agents: Indole derivatives have been developed as inhibitors of protein kinases, tubulin polymerization, and histone deacetylases. nih.gov

Antiviral Agents: The indole scaffold is a key component in drugs targeting viral enzymes like reverse transcriptase. nih.govrsc.org

Anti-inflammatory Agents: Compounds based on the indole structure have shown potential in modulating inflammatory pathways. mdpi.com

The structural versatility of the indole ring allows for the introduction of various substituents, which can fine-tune the pharmacological profile of the resulting molecules to achieve desired potency, selectivity, and pharmacokinetic properties. mdpi.com

Role of this compound and its Analogues as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. An ideal chemical probe is potent, selective, and has a known mechanism of action. Analogues of this compound can be designed to serve as such probes.

By systematically modifying the scaffold, researchers can develop molecules that selectively interact with a specific protein or pathway. For example, a potent and selective inhibitor derived from the this compound scaffold could be used to investigate the physiological and pathological roles of its target enzyme.

In the pursuit of a chemical probe for the kinase PIKfyve, a series of analogues were synthesized and evaluated for their potency and selectivity. nih.gov This process involved creating compounds with diverse substituents to explore the binding pocket and identify features that contribute to high affinity and specificity. A suitable chemical probe is often accompanied by a structurally similar but biologically inactive "negative control" to ensure that the observed biological effects are due to the intended target interaction. nih.gov

Prodrug Concepts for Hydroxylated Indoles

A prodrug is an inactive or less active compound that is converted into an active drug within the body. This strategy is often employed to overcome issues with a drug's solubility, stability, or delivery. The hydroxyl group of hydroxylated indoles, such as the one at the C-4 position of this compound, is an ideal attachment point for a "promoiety" that can be cleaved in vivo.

Common prodrug strategies for hydroxylated compounds include:

Esters: The hydroxyl group can be converted into an ester, which is often more lipophilic and can be hydrolyzed by esterase enzymes in the body to release the active hydroxylated drug. nih.gov Acyloxymethyl (ACOM) ethers are another ester-based prodrug approach that has been explored for 4-hydroxytryptamines. chemrxiv.org

Phosphates: Phosphate esters can significantly increase the aqueous solubility of a drug. ewadirect.comacs.org These are readily cleaved by alkaline phosphatases in the body to regenerate the parent drug. This approach has been successfully used for psilocin, a 4-hydroxytryptamine, to create its well-known prodrug psilocybin. nih.gov

Carbonates: Similar to esters, carbonates can be used to mask a hydroxyl group and are cleaved by esterases. acs.org

Glycosides: In targeted therapies like Antibody-Directed Enzyme Prodrug Therapy (ADEPT), a glycoside can be attached to the hydroxyl group. The prodrug is administered systemically, and an antibody-enzyme conjugate is directed to the tumor site. The enzyme then cleaves the glycoside, releasing the cytotoxic drug only at the desired location. wipo.int

Interactive Table: Prodrug Strategies for Hydroxylated Compounds

| Prodrug Moiety | Cleavage Mechanism | Primary Advantage | Example Application | Reference |

| Ester (e.g., Acetate) | Esterases | Improved lipophilicity/permeability | Masking polar hydroxyls and phenols | nih.gov |

| Phosphate | Alkaline Phosphatases | Increased aqueous solubility | Psilocybin (prodrug of psilocin) | nih.govewadirect.com |

| Acyloxymethyl (ACOM) ether | Esterases | Potential for modified pharmacokinetics | Prodrugs of 4-hydroxytryptamines | chemrxiv.org |

| Carbonate | Esterases | Masking hydroxyl group | Prodrugs of psilocin | acs.org |

| Glycoside | Specific enzymes (e.g., in ADEPT) | Targeted drug release | Cancer therapy | wipo.int |

Biological Activity: in Vitro and Non Human in Vivo Mechanistic Investigations

Enzyme Modulation and Inhibition Studies

The interaction of indole (B1671886) derivatives with various enzymes is a key area of research. These studies often utilize cell-free systems to directly measure the effect of the compound on enzyme activity.

Cell-Free Enzymatic Assay Systems (e.g., PIKfyve)

Research has explored the role of indole-containing compounds as inhibitors of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve). PIKfyve is a lipid kinase involved in various cellular processes, including membrane trafficking and endosomal transport. nih.gov

In one study, a PIKfyve enzyme inhibition assay was established to evaluate a series of compounds. acs.org This assay allowed for the direct measurement of the compound's ability to inhibit PIKfyve activity in a cell-free environment. The results from such assays are crucial for understanding the direct interaction between the inhibitor and the enzyme, independent of cellular uptake and other factors. acs.org For instance, some indole analogues demonstrated a significant drop in potency when moving from a direct enzymatic assay to a cell-based assay, highlighting the importance of cell-free systems in initial screening. nih.gov

| Compound Type | Assay Type | Key Finding |

| Indole Analogues | PIKfyve Enzymatic Assay | Direct measurement of enzyme inhibition. acs.org |

| Indole Analogues | PIKfyve NanoBRET Assay | Potency can differ from enzymatic assays, indicating cellular factors at play. nih.gov |

Investigation of Specific Enzyme-Ligand Interactions

Detailed structural studies have provided insights into how indole-related compounds bind to enzymes. For example, the interaction between certain inhibitors and histone lysine (B10760008) demethylase 5A (KDM5A) has been characterized. nih.gov In these complexes, the inhibitor occupies the α-ketoglutarate binding site. nih.gov Specific interactions, such as hydrogen bonds and van der Waals forces, contribute to the binding affinity. For example, the terminal isopropyl groups of one inhibitor were found to form van der Waals interactions with specific amino acid residues like Trp470 and Asn585. nih.gov The stereochemistry of the inhibitor can also play a crucial role, with different enantiomers exhibiting varying binding affinities due to distinct interactions with the protein. nih.gov

Receptor Binding and Signaling Pathway Modulation

The effects of 1-Isopropyl-1h-indol-4-ol and its analogues are also mediated through their binding to various cellular receptors, particularly serotonin (B10506) and adrenergic receptors.

In Vitro Receptor Binding Assays (e.g., Serotonin Receptors like 5-HT2A, Adrenergic Receptors)

In vitro binding assays are fundamental in determining the affinity of a compound for specific receptors. For the serotonin 5-HT2A receptor, a primary target for many indole derivatives, radioligand binding studies are commonly employed. biorxiv.org These assays measure the ability of a test compound to displace a known radiolabeled ligand from the receptor, thereby providing an inhibition constant (Ki) or affinity value. nih.gov

Studies have shown that N-isopropyl substitution on related tryptamine (B22526) structures can influence activity at serotonin receptors. researchgate.net For example, N-isopropyl derivatives of norpsilocin analogues have been shown to interact with multiple serotonin receptor subtypes, including 5-HT2A. acs.org The binding affinity of these compounds is a critical determinant of their pharmacological profile. biorxiv.org

| Receptor Subtype | Assay Type | Finding |

| Serotonin 5-HT2A | Radioligand Displacement | Determines binding affinity (Ki value) of test compounds. biorxiv.orgnih.gov |

| Serotonin 5-HT1A | Radioligand Displacement | Some N-isopropyl tryptamine analogues show binding affinity. acs.org |

| Adrenergic α1A | Radioligand Binding | A potential off-target for some 5-HT1A receptor agonists. biorxiv.org |

Cellular Assays for Signaling Pathway Interrogation in Non-Human Models

Beyond simple binding, cellular assays in non-human models are used to understand how a compound modulates the signaling pathways downstream of receptor activation. For G protein-coupled receptors (GPCRs) like the serotonin receptors, these assays can measure changes in second messengers, such as calcium flux or cyclic AMP (cAMP) levels. nih.gov

For example, activation of the 5-HT2A receptor, which is coupled to the Gq protein, leads to an increase in intracellular calcium. nih.gov Functional assays measuring this calcium mobilization are used to characterize the agonist or antagonist properties of a compound. acs.org Similarly, the interaction of compounds with the dopamine (B1211576) D2 receptor has been studied using assays that measure the activation of Gαo1 G proteins. nih.gov These cellular assays provide a more comprehensive understanding of the functional consequences of receptor binding.

Cellular Effects in Model Systems

The ultimate biological effect of a compound is observed through its impact on cellular processes in model systems. For instance, the inhibition of PIKfyve by specific compounds has been shown to affect cellular functions like the proliferation of liver cancer cells and the induction of autophagy in murine models. nih.gov In the context of insulin (B600854) signaling, the enzymatic activity of PIKfyve is indicated to be a positive regulatory intermediate in both acute and long-term biological responses. nih.gov

Furthermore, the modulation of receptor signaling by indole derivatives can lead to observable cellular changes. For example, the interaction of certain tryptamines with serotonin receptors is linked to specific behavioral responses in animal models, such as the head-twitch response in mice, which is considered a proxy for certain central nervous system effects. researchgate.netiucr.org These in vivo studies are crucial for correlating molecular interactions with physiological outcomes.

Investigation of Cellular Proliferation and Apoptosis Mechanisms (e.g., antiproliferative effects in cancer cell lines)

Indole phytoalexins, such as brassinin (B1667508) and camalexin, derived from cruciferous plants, have demonstrated notable antiproliferative effects. nih.gov The proposed mechanism for these compounds involves the modulation of transcription factors that regulate key cellular processes like the cell cycle, differentiation, and apoptosis. nih.gov For instance, some indole alkaloids have been shown to induce apoptosis by affecting the expression of pro-apoptotic and anti-apoptotic proteins. One study on an indole alkaloid, flavopereirine, reported the activation of p53 and p21 protein expression, leading to growth suppression and apoptotic cell death in colorectal cancer cell lines. mdpi.com Another indole derivative, 3,3′-Diindolylmethane, has been shown to induce a form of cell death called ferroptosis in gastric cancer cells. mdpi.com

Furthermore, synthetic indole derivatives have been designed as potent anticancer agents. A series of indole-3-glyoxylamides were developed as tubulin polymerization inhibitors, which disrupt the formation of microtubules essential for cell division, thereby leading to cell cycle arrest and apoptosis. acs.org Similarly, novel indole/1,2,4-triazole hybrids have been synthesized and shown to act as antitubulin agents, inducing cell cycle arrest in the G2/M phase. mdpi.com One such hybrid, compound 7i , demonstrated a significant accumulation of breast cancer cells in the G0/G1 phase, indicating a cell cycle arrest at the G1 phase transition. mdpi.com

The potential for indole derivatives to selectively target cancer cells is also an area of active research. For example, one study on indole-aryl-amide derivatives found that compound 5 showed noteworthy selectivity towards malignant colon cancer cells (HT29) without affecting healthy human intestinal cells. nih.gov This compound was found to cause cell cycle arrest in the G1 phase and promote apoptosis in these cancer cells. nih.gov

Table 1: Antiproliferative and Pro-apoptotic Activity of Selected Indole Derivatives

| Compound/Extract | Cancer Cell Line(s) | Observed Effect(s) | Reference(s) |

| Indole Phytoalexins (e.g., brassinin, spirobrassinin) | Various cancer cells | Antiproliferative activity, modulation of transcription factors regulating cell cycle and apoptosis. | nih.gov |

| Flavopereirine | Colorectal cancer cell lines (SW480, SW620, DLD1, HCT116, HT29) | Growth suppression, apoptotic cell death, activation of p53 and p21. | mdpi.com |

| 3,3′-Diindolylmethane | Gastric cancer cells (BGC-823) | Induction of ferroptosis. | mdpi.com |

| Indole-3-glyoxylamide derivatives | Various cancer cells | Tubulin polymerization inhibition, cytotoxic activity. | acs.org |

| Indole/1,2,4-triazole hybrid (Compound 7i ) | Breast cancer (MDA-MB 231) | Cell cycle arrest at G1 phase, inhibition of tubulin polymerization. | mdpi.com |

| Indole-aryl-amide derivative (Compound 5 ) | Colon cancer (HT29) | Selective cytotoxicity, cell cycle arrest in G1 phase, promotion of apoptosis. | nih.gov |

Modulation of Inflammatory Mediators in Non-Human Cell Models (e.g., cytokine elevation in RAW264.7 macrophages)

Specific data on the modulation of inflammatory mediators by This compound in non-human cell models like RAW264.7 macrophages is currently unavailable in the scientific literature. However, the broader class of indole-containing compounds has been investigated for anti-inflammatory properties. rsc.org

A patent for substituted indole compounds suggests their potential use in treating inflammatory diseases through the inhibition of Toll-like receptors (TLRs). google.com TLRs are key players in the innate immune system and their activation leads to the production of inflammatory cytokines. google.com Therefore, inhibition of TLR signaling by indole derivatives could represent a mechanism for reducing inflammation.

Research on 4-Hydroxy-1H-indole-3-carbaldehyde , a plant metabolite isolated from Capparis spinosa L., indicates its potential use in the study of inflammation-related diseases. medchemexpress.com While the specific mechanisms were not detailed in the provided search results, this finding points to the anti-inflammatory potential within this structural class.

The general anti-inflammatory activity of indole derivatives is a field of interest. For example, crude extracts of Inula viscosa, which contain various pharmacologically active compounds, have been used in traditional medicine for their anti-inflammatory effects. noveltyjournals.com

Evaluation of Antimicrobial Mechanism of Action in Bacterial/Fungal Cultures

There is no specific information in the reviewed literature detailing the antimicrobial mechanism of action for This compound . However, the indole scaffold is a common feature in many compounds with demonstrated antibacterial and antifungal activities. nih.govturkjps.orgnih.gov

The mechanisms of antimicrobial action for indole derivatives are diverse. For bacteria, potential mechanisms include the inhibition of cell wall synthesis, disruption of membrane integrity, inhibition of nucleic acid and protein synthesis, and interference with metabolic pathways. mdpi.com Some indole alkaloids have shown strong antibacterial activity against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Schiff bases derived from indole have also been studied for their antimicrobial properties. nih.gov These compounds, characterized by an imine group, can exhibit enhanced antibacterial activity compared to the parent indole. nih.gov The antimicrobial effect of some bis-indole based Schiff bases was found to be higher than the reference drug ciprofloxacin (B1669076) against S. aureus and E. coli. nih.gov